molecular formula C14H18N2O5S B2727972 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methyl-3-nitrobenzamide CAS No. 898405-34-0

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methyl-3-nitrobenzamide

Cat. No.: B2727972
CAS No.: 898405-34-0
M. Wt: 326.37
InChI Key: DCPUFAWSYHDCNL-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methyl-3-nitrobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group, an ethyl group, and a nitrobenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methyl-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. The ring is then oxidized to introduce the sulfone group. Subsequent steps involve the introduction of the ethyl group and the nitrobenzamide moiety through various organic reactions, such as nucleophilic substitution and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methyl-3-nitrobenzamide undergoes several types of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids, and bases. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of alkyl or aryl derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methyl-3-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfone group can form strong interactions with active sites, while the nitrobenzamide moiety can participate in various biochemical pathways. These interactions can modulate the activity of target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-3-15(12-6-7-22(20,21)9-12)14(17)11-5-4-10(2)13(8-11)16(18)19/h4-5,8,12H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPUFAWSYHDCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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